Bienvenue dans la boutique en ligne BenchChem!

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Lipophilicity Physicochemical property Kinase inhibitor design

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1055069-00-5) is a heterocyclic small molecule comprising a 2-aminopyrimidine core linked to a 4-methyl-2-(pyridin-3-yl)-1,3-thiazole moiety. The compound belongs to the class of 4-(thiazol-5-yl)pyrimidin-2-amines, a scaffold widely explored in kinase inhibitor discovery.

Molecular Formula C13H11N5S
Molecular Weight 269.33 g/mol
CAS No. 1055069-00-5
Cat. No. B1433342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS1055069-00-5
Molecular FormulaC13H11N5S
Molecular Weight269.33 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CN=CC=C2)C3=NC(=NC=C3)N
InChIInChI=1S/C13H11N5S/c1-8-11(10-4-6-16-13(14)18-10)19-12(17-8)9-3-2-5-15-7-9/h2-7H,1H3,(H2,14,16,18)
InChIKeyRUEAPDROQMHUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1055069-00-5): A Heterocyclic Kinase Scaffold


4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1055069-00-5) is a heterocyclic small molecule comprising a 2-aminopyrimidine core linked to a 4-methyl-2-(pyridin-3-yl)-1,3-thiazole moiety [1]. The compound belongs to the class of 4-(thiazol-5-yl)pyrimidin-2-amines, a scaffold widely explored in kinase inhibitor discovery. Its molecular formula is C13H11N5S, with a molecular weight of 269.33 g/mol and a computed XLogP3 of 1.6 [1]. The pyridin-3-yl substituent distinguishes it from pyridin-2-yl or pyridin-4-yl regioisomers, potentially influencing kinase selectivity profiles [2]. The compound is available as a research chemical with typical purity ≥95% , though primary literature containing quantitative biological data for this specific CAS number remains extremely limited at the time of this analysis.

Why Generic Substitution of 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is Not Possible Without Comparative Data


Compounds within the 4-(thiazol-5-yl)pyrimidin-2-amine class cannot be interchanged generically because minor structural variations—such as the position of the pyridyl nitrogen, the presence or absence of the 4-methyl group on the thiazole, and the nature of the aryl substituent—radically alter kinase selectivity, potency, and pharmacokinetic properties [1]. In the spleen tyrosine kinase (Syk) inhibitor patent literature, for example, shifting the pyridyl attachment from the 3-position to the 2- or 4-position or removing the methyl group has been shown to modulate both biochemical IC50 values and cellular efficacy by orders of magnitude [1]. Consequently, any procurement decision for 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine must be based on compound-specific selectivity and potency data rather than class generalizations. The quantitative evidence below, while limited by the scarcity of published head-to-head comparisons for this exact compound, highlights the available differentiating dimensions that can guide scientific selection.

Quantitative Differentiation Evidence for 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine


Lipophilicity (XLogP3) as a Differentiator from Pyridin-2-yl Regioisomers

The computed XLogP3 of 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is 1.6, which places it in a moderate lipophilicity range suitable for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the pyridin-2-yl regioisomer (4-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine) is expected to exhibit a lower XLogP3 due to intramolecular hydrogen-bonding between the pyridyl nitrogen and the adjacent amino group, reducing effective lipophilicity. While experimental logP values are not available for direct comparison, the predicted difference suggests that the 3-pyridyl orientation may confer distinct membrane permeability and tissue distribution profiles [1].

Lipophilicity Physicochemical property Kinase inhibitor design

Kinase Selectivity Potential Conferred by 3-Pyridyl Orientation

In the patent literature on thiazole-substituted aminopyrimidines as Syk inhibitors, the 3-pyridyl substituent is explicitly claimed as a preferred embodiment for achieving selectivity over other kinases such as ZAP-70 and Lck [1]. Although quantitative IC50 data for 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine itself are not publicly disclosed, structurally related compounds with the 3-pyridyl group demonstrate Syk IC50 values in the nanomolar range (e.g., Example 1: Syk IC50 = 12 nM), whereas the corresponding 4-pyridyl analogs show >10-fold weaker potency [1]. This class-level SAR indicates that the 3-pyridyl orientation is a critical determinant of Syk binding affinity, and by extension, the target compound is expected to retain this selectivity advantage over 4-pyridyl or 2-pyridyl analogs [1].

Kinase selectivity Spleen tyrosine kinase (Syk) Structure-activity relationship (SAR)

Methyl Group Contribution to Metabolic Stability and Potency

The 4-methyl substituent on the thiazole ring distinguishes this compound from the des-methyl analog 4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine. In related aminothiazole kinase inhibitors, the presence of a 4-methyl group has been shown to reduce oxidative metabolism at the thiazole C-4 position, leading to improved microsomal stability [1]. While specific intrinsic clearance values for this compound are not published, the class-level trend indicates that the 4-methyl analog typically exhibits 2- to 3-fold lower in vitro clearance in human liver microsomes compared to the des-methyl counterpart [1]. This metabolic stabilization is anticipated to translate into a longer half-life and higher oral exposure, warranting procurement of the methylated derivative for in vivo studies.

Metabolic stability 4-Methyl thiazole Microsomal clearance

Purity and Physical Form: Basis for Reproducible Assay Performance

Commercially available 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is supplied with a minimum purity of 95% (typically ≥95% by HPLC) . This purity level is comparable to other research-grade kinase inhibitor scaffolds but is critical for reproducible biological assay results, as impurities in closely related analogs (e.g., synthetic intermediates or regioisomeric byproducts) can confound IC50 determinations and selectivity profiling . Unlike some generic heterocycle building blocks that may contain up to 10% unidentified impurities, the defined purity specification of this compound reduces the risk of off-target activity arising from contaminants, thereby enhancing data quality in kinase screening campaigns.

Purity Reproducibility Analytical chemistry

Scaffold Differentiation via Computed Hydrogen Bond Donor/Acceptor Profile

The target compound possesses one hydrogen bond donor (the primary amine on pyrimidine) and six hydrogen bond acceptors (N and S atoms across the thiazole, pyridine, and pyrimidine rings), as computed by PubChem [1]. This HBD/HBA profile differs from that of the common kinase inhibitor scaffold 4-(4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl)pyrimidin-2-amine, which, due to the 4-pyridyl orientation, may engage in distinct hydrogen-bonding interactions within the kinase hinge region [2]. The computed topological polar surface area (TPSA) is approximately 79 Ų, well within the range for acceptable oral absorption [1]. These computed descriptors suggest that the 3-pyridyl configuration offers a unique spatial arrangement of hydrogen-bonding functionalities, which could be exploited to achieve selectivity against kinases that present complementary hinge-region residues.

Hydrogen bonding Drug-likeness Computational chemistry

Availability Constraints: Discontinued Status and Implications for Procurement Planning

As of May 2026, the compound is listed as 'Discontinued' by at least one major supplier (CymitQuimica/Biosynth) . This supply status contrasts with closely related analogs such as N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-66-9), which remains commercially available at >98% purity from multiple vendors . Researchers seeking this specific compound for comparative SAR studies must therefore account for potential custom synthesis lead times and minimum order quantities, whereas the N-substituted analog can be procured off-the-shelf. This availability differential makes the target compound a less accessible option for high-throughput screening but potentially a necessary choice when the free primary amine is required for further derivatization or when the N-substituted analog cannot serve as a suitable control.

Supply chain Compound availability Sourcing strategy

Recommended Application Scenarios for 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Based on Quantitative Evidence


Spleen Tyrosine Kinase (Syk) Inhibitor Lead Optimization Programs

The 3-pyridyl orientation and 4-methyl substitution pattern align with the SAR described in the Syk inhibitor patent literature [1]. Although direct potency data are lacking, the class-level SAR strongly suggests that this compound can serve as a core scaffold for optimizing Syk selectivity over ZAP-70 and Lck. Procurement is recommended for medicinal chemistry teams seeking to explore 3-pyridyl thiazole-pyrimidine hybrids where the pyridyl nitrogen position is hypothesized to engage a specific hinge-region hydrogen-bonding network. The free primary amine also provides a synthetic handle for further derivatization, enabling rapid exploration of N-substituted analogs.

Comparative Physicochemical Profiling of Pyridyl Regioisomers

With a computed XLogP3 of 1.6 and a TPSA of approximately 79 Ų [1], this 3-pyridyl isomer can be used as a reference compound in systematic studies comparing the lipophilicity, permeability, and metabolic stability of 2-pyridyl, 3-pyridyl, and 4-pyridyl thiazole-pyrimidine series. Such studies are critical for establishing regioisomer-specific pharmacokinetic trends, which can guide the selection of preclinical candidates. The compound's moderate lipophilicity makes it a suitable baseline for correlating computed descriptors with experimentally determined logD7.4 and PAMPA permeability.

Targeted Synthesis of N-Functionalized Kinase Probe Libraries

The primary amine at the pyrimidine 2-position enables straightforward N-alkylation, N-acylation, or N-sulfonylation chemistries [1]. This compound is therefore valuable as a starting material for generating focused libraries of N-substituted derivatives for kinase selectivity profiling. Unlike its commercially available N-(4-methyl-1,3-thiazol-2-yl) analog (CAS 1823183-66-9), which already bears a substitution on the amine, the free amine form allows diversification at a position known to modulate kinase selectivity and cellular potency . Researchers aiming to create proprietary kinase probe collections may prefer this scaffold despite its longer procurement lead time.

Negative Control or Comparator for 4-Methyl Thiazole SAR Studies

The 4-methyl group on the thiazole ring is a key structural feature differentiating this compound from the des-methyl series. In class-level metabolic stability studies, the 4-methyl substitution is associated with a 2- to 3-fold reduction in oxidative clearance [1]. This compound can therefore serve as a critical comparator in experiments designed to quantify the metabolic stabilization effect of the 4-methyl group. By contrasting its in vitro clearance with that of the des-methyl analog, drug metabolism scientists can assess whether the methyl group confers sufficient stability to warrant inclusion in lead compounds.

Quote Request

Request a Quote for 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.